molecular formula C18H15BrN2O2 B2814536 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 365518-54-3

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2814536
CAS No.: 365518-54-3
M. Wt: 371.234
InChI Key: RNWICFCYANMZML-UHFFFAOYSA-N
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Description

This compound is an acrylamide derivative featuring a brominated phenol moiety, a cyano group at the α,β-unsaturated carbonyl position, and an N-(1-phenylethyl) substituent.

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-12(13-5-3-2-4-6-13)21-18(23)15(11-20)9-14-10-16(19)7-8-17(14)22/h2-10,12,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWICFCYANMZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Starting with 2-hydroxyacetophenone, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenol ring.

    Knoevenagel Condensation: The brominated phenol is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano group.

    Amidation: The final step involves the reaction of the intermediate with N-(1-phenylethyl)amine under suitable conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃) in polar solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The cyano and bromophenol groups can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

WP1066: (E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide

  • Structural Differences: WP1066 replaces the 5-bromo-2-hydroxyphenyl group with a 6-bromopyridin-2-yl moiety, eliminating the phenolic hydroxyl but introducing a nitrogen atom in the aromatic ring. The stereochemistry of the phenylethyl group is specified as (1S) in WP1066, whereas it is unspecified in the target compound.
  • Functional Implications: WP1066 inhibits JAK2/STAT3 signaling, leading to apoptosis in cancer cells . The bromopyridine moiety may enhance kinase binding affinity compared to phenolic systems. The absence of a hydroxyl group in WP1066 reduces hydrogen-bonding capacity but improves metabolic stability.

XCT790: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

  • Structural Differences :
    • XCT790 incorporates a trifluoromethyl-substituted thiadiazole group instead of the phenylethylamine.
    • The aryl group is substituted with a bis(trifluoromethyl)benzyloxy moiety, enhancing lipophilicity and electron-withdrawing effects.
  • Functional Implications :
    • XCT790 is a potent estrogen-related receptor α (ERRα) inverse agonist, with the trifluoromethyl groups critical for binding to hydrophobic pockets in the receptor .
    • The thiadiazole ring may participate in π-π stacking or dipole interactions absent in the target compound.

SynHet Brominated Propanamide Derivatives (e.g., 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide)

  • Structural Differences: These compounds lack the α,β-unsaturated cyanoacrylamide backbone, instead featuring a simpler propanamide scaffold. Substituents like chloro and methyl groups on the aryl ring modulate electronic and steric properties.
  • Functional Implications :
    • Used as pharmaceutical intermediates, these derivatives highlight the importance of halogenation (bromo, chloro) in tuning reactivity and bioactivity .

Key Comparative Data

Property Target Compound WP1066 XCT790
Molecular Formula C₁₈H₁₅BrN₂O₂ C₁₇H₁₄BrN₃O C₂₄H₁₇F₆N₃O₃S
Key Functional Groups 5-Bromo-2-hydroxyphenyl, cyanoacrylamide 6-Bromopyridinyl, cyanoacrylamide Trifluoromethyl thiadiazole, cyanoacrylamide
Reported Targets Not explicitly reported JAK2/STAT3 ERRα
Hydrogen Bonding Capacity High (hydroxyl, cyano, amide) Moderate (amide, pyridine N) Low (dominated by hydrophobic groups)
Lipophilicity (Predicted) Moderate Moderate High (due to CF₃ groups)

Biological Activity

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A bromo substituent on the aromatic ring.
  • A hydroxy group that may enhance its reactivity and biological interactions.
  • A cyano group that contributes to its electronic properties.

The chemical formula is C16H16BrN2OC_{16}H_{16}BrN_2O, with a molecular weight of approximately 350.21 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Histone Deacetylase Inhibition : This class of compounds has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression, which can induce apoptosis in cancer cells .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Several studies have reported the anticancer potential of similar compounds. For instance, derivatives with structural similarities have demonstrated:

  • Inhibition of Tumor Growth : In vitro studies showed significant reductions in cell viability in various cancer cell lines, including breast and colon cancer cells.
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells .

Neuroprotective Effects

Compounds with similar structures have also been investigated for neuroprotective effects:

  • Alzheimer's Disease Models : Some derivatives were found to modulate gamma-secretase activity, which is crucial in the processing of amyloid precursor protein (APP), thus potentially reducing amyloid-beta formation associated with Alzheimer's disease .

Case Studies

  • Study on HDAC Inhibition :
    • A study evaluated a series of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides for their HDAC inhibitory activity. Results indicated that modifications at specific positions significantly enhanced their potency against various cancer cell lines .
  • Antioxidant Activity Assessment :
    • A comparative study assessed the antioxidant capacity of several phenolic compounds, including those related to this compound. The results showed substantial free radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions.

Data Tables

Biological ActivityEffect ObservedReference
HDAC InhibitionInduction of apoptosis in cancer cells
Antioxidant ActivityScavenging free radicals
Modulation of APPReduced amyloid-beta formation

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